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Compound of Interest

Compound Name: 3-Chloro-1,2-propanediol-d5

Cat. No.: B589416

An In-depth Technical Guide to 3-MCPD-d5: Structure, Properties, and Analytical Applications

This technical guide provides a comprehensive overview of 3-monochloropropane-1,2-diol-d5
(3-MCPD-d5), a deuterated analog of the food processing contaminant 3-MCPD. This
document is intended for researchers, scientists, and professionals in drug development and
food safety analysis who require detailed information on the structure, molecular weight, and
analytical uses of this compound.

Molecular Structure and Properties

3-MCPD-d5 is a stable isotope-labeled form of 3-MCPD, where five hydrogen atoms have been
replaced with deuterium. This isotopic labeling makes it an ideal internal standard for
guantitative analysis of 3-MCPD in various matrices, particularly in food products.

The structure is characterized by a propane backbone with a chlorine atom at the third carbon
and hydroxyl groups at the first and second carbons. The deuterium atoms are located at
positions 1, 1, 2, 3, and 3.[1]

Quantitative Data Summary

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b589416?utm_src=pdf-interest
https://www.lgcstandards.com/SZ/en/3-Chloro-1-2-propanediol-D5/p/DRE-C11502635
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b589416?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Property Value References
Chemical Formula C3H2DsCIO2 or C3DsH2CIO2 [2][3]
Molecular Weight 115.57 g/mol [2][3]

CAS Number 342611-01-2 [2]

3-Chloro-1,2-propane-d5-diol,

Synonyms (x)-3-Chloro-1,2-propane- [2]
1,1,2,3,3-d5-diol

Boiling Point 216 °C [2]

Density 1.381 g/cm3 [2]

[2H]C([2H])(O)C([2H])

SMILES String (O)C([2H])([2H])CI

1S/C3H7CIO2/c4-1-3(6)2-
InChl _ [1]
5/h3,5-6H,1-2H2/i1D2,2D2,3D

Molecular Structure Diagram

Caption: Molecular structure of 3-MCPD-d5.

Experimental Protocols: Analysis of 3-MCPD Esters
in Edible Oils

3-MCPD-d5 is commonly used as an internal standard for the quantification of 3-MCPD esters
in edible oils and fats. The general analytical workflow involves the cleavage of the ester bonds
to release free 3-MCPD, followed by derivatization and analysis by gas chromatography-mass
spectrometry (GC-MS).[4][5]

General Experimental Workflow

The following diagram illustrates the typical steps involved in the analysis of 3-MCPD esters
using 3-MCPD-d5 as an internal standard.
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Caption: General workflow for the analysis of 3-MCPD esters in edible oils.
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Detailed Methodologies

Sample Preparation and Internal Standard Spiking:
» Weigh approximately 100 mg of the oil sample into a glass tube.[4]
» Dissolve the sample in a suitable solvent, such as tetrahydrofuran.[4]

e Add a known amount of 3-MCPD-d5 internal standard solution.[4] The concentration of the
working solution is typically around 5 pg/mL.[4]

Transesterification (Ester Cleavage):
o Add a methanolic sulfuric acid solution to the sample.[4]

 Incubate the mixture, for example, at 40°C for 16 hours, to facilitate the release of free 3-
MCPD from its esterified form.[4]

Neutralization and Extraction:
e After incubation, neutralize the reaction mixture.

o Perform a liquid-liquid extraction, often with the addition of a salt solution to enhance phase
separation.[5]

Derivatization:

e The extracted free 3-MCPD is then derivatized to improve its volatility and chromatographic
properties for GC analysis.[5]

o A common derivatizing agent is phenylboronic acid, which reacts with the diol group of 3-
MCPD.[5][6]

GC-MS Analysis:

e The derivatized sample is injected into a gas chromatograph coupled with a mass
spectrometer.

e The separation is typically performed on a suitable capillary column.
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e The mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction
monitoring (MRM) mode for sensitive and selective detection.[7]

Quantification:

e The concentration of 3-MCPD in the original sample is calculated by comparing the peak
area of the native 3-MCPD derivative to the peak area of the 3-MCPD-d5 derivative.[4]

» A calibration curve is typically generated using standard solutions of 3-MCPD with a constant
amount of the 3-MCPD-d5 internal standard.[4][8]

Conclusion

3-MCPD-d5 is an essential tool for the accurate quantification of 3-MCPD and its esters in
complex matrices. Its chemical and physical properties are well-defined, and its application as
an internal standard is well-established in analytical chemistry, particularly in the field of food
safety. The methodologies outlined in this guide provide a solid foundation for researchers and
analysts working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [3-MCPD-d5 structure and molecular weight].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b589416#3-mcpd-d5-structure-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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and industry. Email: info@benchchem.com
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